vitisinol D
Description
Vitisinol D is a resveratrol-derived oligostilbene, first isolated from the roots of Vitis thunbergii . Structurally, it belongs to the stilbenoid family, characterized by a [3.2.1] bicyclic framework formed via oxidative coupling of resveratrol monomers . Its molecular formula is C₃₄H₂₈O₈, with a molecular weight of 564.58 g/mol. This compound has demonstrated anti-thrombotic activity by inhibiting platelet aggregation in vitro . Unlike simpler stilbenes (e.g., resveratrol), its complex bicyclic structure enhances metabolic stability and bioavailability, making it a promising candidate for pharmacological applications .
Properties
Molecular Formula |
C28H22O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(1R,5S,6R,7R)-6-(3,5-dihydroxyphenyl)-7-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]bicyclo[3.2.1]oct-3-ene-2,8-dione |
InChI |
InChI=1S/C28H22O6/c29-19-7-2-15(3-8-19)1-4-17-13-23(33)27-24(16-5-9-20(30)10-6-16)25(26(17)28(27)34)18-11-21(31)14-22(32)12-18/h1-14,24-27,29-32H/b4-1+/t24-,25-,26-,27+/m1/s1 |
InChI Key |
SVSWTEAHRCVGAR-XKULTGEBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=O)[C@H]3[C@@H]([C@H]([C@@H]2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=O)C3C(C(C2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O |
Synonyms |
vitisinol D |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares Vitisinol D with structurally related oligostilbenes and resveratrol derivatives:
Key Research Findings
Anti-Thrombotic Activity: this compound outperforms resveratrol and ε-viniferin in inhibiting platelet aggregation (IC₅₀ = 12.5 μM vs. >50 μM for resveratrol) . Mechanistically, it blocks the ADP-mediated activation of glycoprotein IIb/IIIa receptors .
Structural Advantages: The [3.2.1] bicyclic framework of this compound confers rigidity, reducing enzymatic degradation compared to linear stilbenes like resveratrol . In contrast, Vitisinol A’s open-chain structure correlates with higher cytotoxicity (LD₅₀ = 25 μM in RAW264.7 cells) .
Anti-Inflammatory Effects: Vitisinol A reduces NO production by 78% at 5 μM, comparable to ε-viniferin (75%) but with lower cytotoxicity .
Therapeutic Potential: Vitisinol C’s anti-amyloid β activity (IC₅₀ = 8.2 μM) suggests utility in neurodegenerative diseases, a domain unexplored for this compound . Hopeaphenol’s tetrameric structure enables potent anticancer effects, highlighting the role of oligomerization in bioactivity .
Q & A
Q. What are the validated analytical methods for structural elucidation and purity assessment of Vitisinol D?
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals to verify the skeletal structure. Compare with published data for known analogs .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns.
- X-ray Crystallography: If crystalline, use single-crystal analysis for absolute configuration determination .
- HPLC-PDA/UV: Assess purity (>95% recommended) with reverse-phase chromatography, ensuring no co-eluting impurities .
Note: For novel compounds, full spectral data must be provided in the main manuscript or supplementary materials .
Q. How should researchers design initial in vitro bioactivity assays for this compound?
Prioritize target-specific assays based on structural analogs or computational docking predictions:
- Dose-Response Curves: Test across a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC50/EC50 values.
- Positive/Negative Controls: Include reference compounds (e.g., known inhibitors/agonists) and solvent-only controls.
- Replication: Perform triplicate experiments with independent replicates to assess reproducibility .
- Cell Viability Assays: Pair bioactivity studies with cytotoxicity screens (e.g., MTT assay) to rule out nonspecific effects .
Q. What are the best practices for optimizing the synthesis of this compound?
- Reaction Monitoring: Use TLC or LC-MS to track intermediate formation and optimize reaction times .
- Solvent/ Catalyst Screening: Systematically test polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., Pd/C for reductions) to improve yields .
- Scalability: Ensure small-scale protocols (e.g., 1–5 g) are adaptable to larger batches without compromising purity. Document deviations in supplementary materials .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Address discrepancies through:
- Standardized Assay Conditions: Compare protocols for cell lines, serum concentrations, and incubation times. Variability in these parameters often explains conflicting results .
- Metabolic Stability Testing: Assess whether differences in metabolite profiles (e.g., hepatic microsome assays) affect activity .
- Data Reanalysis: Apply multivariate statistics (e.g., ANOVA with post-hoc tests) to raw datasets from prior studies to identify outliers or confounding variables .
Q. What advanced techniques are recommended for studying this compound’s mechanism of action?
- CRISPR/Cas9 Knockout Models: Validate target engagement by deleting putative receptor genes in cell lines .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and stoichiometry with purified target proteins .
- Metabolomics/Proteomics: Use LC-MS/MS to identify downstream pathways affected by this compound exposure .
- Molecular Dynamics Simulations: Model ligand-receptor interactions to predict binding modes and guide mutagenesis studies .
Q. How should researchers design a robust in vivo study to evaluate this compound’s pharmacokinetics?
- Animal Models: Select species with metabolic profiles akin to humans (e.g., murine CYP450 homology).
- Dosing Regimens: Test single vs. multiple doses, with plasma sampling at 0, 1, 2, 4, 8, 12, 24 hours post-administration .
- Tissue Distribution: Use radiolabeled this compound or LC-MS to quantify accumulation in target organs .
- Ethical Reporting: Adhere to ARRIVE guidelines for transparency in sample sizes, exclusion criteria, and statistical power .
Q. What strategies are effective for reconciling conflicting computational and experimental data on this compound’s binding affinity?
- Force Field Validation: Compare docking results across multiple software (e.g., AutoDock, Schrödinger) to assess algorithmic biases .
- Alchemical Free Energy Calculations: Use molecular dynamics (e.g., FEP+ or MM/PBSA) to improve binding energy predictions .
- Experimental Cross-Check: Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to experimentally measure binding constants .
Q. How can researchers ensure reproducibility in this compound studies?
- Open Data Practices: Share raw spectra, chromatograms, and assay datasets in public repositories (e.g., Zenodo) .
- Detailed Protocols: Follow the "Materials and Methods" guidelines from AJEV, specifying equipment models, software versions, and reagent lot numbers .
- Interlab Collaborations: Validate key findings through multicenter studies to control for facility-specific variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
